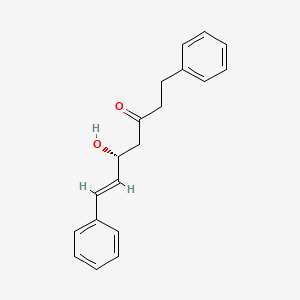
Sakuranetin
Descripción general
Descripción
La sakuranetina es un flavonoide 7-O-metilado de origen natural, identificado por primera vez en la corteza del cerezo (Prunus spp.) como un aglicón de la sakuranina. Desde entonces, se ha encontrado en diversas plantas, incluidas Artemisia campestris, Boesenbergia pandurata, Baccharis spp., Betula spp., Juglans spp. y Rhus spp. En las plantas, la sakuranetina funciona como fitoalexina, sintetizada a partir de su precursor naringenina, y es la única fitoalexina fenólica conocida en el arroz. Se libera en respuesta a diferentes tensiones abióticas y bióticas como la irradiación ultravioleta, el ácido jasmónico, el cloruro cúprico, la L-metionina y la fitotoxina coronatina .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La sakuranetina se puede sintetizar mediante diversos métodos. Un enfoque implica la O-acetilación selectiva de la dihidroquercetina utilizando anhídrido acético . Otro método implica la biosíntesis de novo de sakuranetina a partir de glucosa utilizando Saccharomyces cerevisiae modificado genéticamente. Este proceso implica una serie de integraciones de genes heterogéneos para construir una vía biosintética de sakuranetina a partir de glucosa . Además, se ha empleado un enfoque modular de ingeniería de co-cultivo utilizando Escherichia coli para producir sakuranetina a partir de sustratos de carbono simples como la glucosa .
Métodos de producción industrial
La producción industrial de sakuranetina se basa principalmente en métodos biotecnológicos debido a las limitaciones de la extracción natural. Las cepas de Saccharomyces cerevisiae y Escherichia coli modificadas genéticamente han mostrado resultados prometedores en la producción de sakuranetina a mayores rendimientos, lo que las hace adecuadas para aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
La sakuranetina sufre diversas reacciones químicas, entre ellas:
Oxidación: La sakuranetina se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden convertir la sakuranetina en sus alcoholes correspondientes.
Sustitución: La sakuranetina puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y metoxi.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Los reactivos como el anhídrido acético y el metanol se utilizan comúnmente para las reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen diversos derivados hidroxilados, metoxilados y acetilados de sakuranetina .
Aplicaciones Científicas De Investigación
La sakuranetina ha sido ampliamente estudiada por sus diversos beneficios farmacológicos, entre ellos:
Antioxidante: Presenta fuertes propiedades antioxidantes, protegiendo las células del estrés oxidativo.
Antiinflamatorio: Se ha demostrado que la sakuranetina reduce la inflamación en diversos modelos.
Antimicrobiano: Tiene actividad antimicrobiana contra bacterias, hongos y virus.
Anticancerígeno: La sakuranetina tiene actividad antiproliferativa contra diversas líneas celulares cancerosas, incluido el melanoma, el carcinoma de células escamosas de esófago y el cáncer de colon.
Neuroprotector: Ofrece protección a las células cerebrales mediante mecanismos antioxidantes e inhibición de mediadores inflamatorios.
Antidiabético: La sakuranetina ha mostrado potencial en la regulación de la captación de glucosa y la mejora de la sensibilidad a la insulina
Mecanismo De Acción
La sakuranetina ejerce sus efectos a través de diversos objetivos moleculares y vías. Funciona como antioxidante al eliminar radicales libres y aumentar la actividad de las enzimas antioxidantes. Sus efectos antiinflamatorios se median a través de la inhibición de citocinas y enzimas proinflamatorias como la ciclooxigenasa y la lipooxigenasa. La sakuranetina también modula las vías de señalización implicadas en la proliferación celular, la apoptosis y las respuestas inmunitarias, contribuyendo a sus efectos anticancerígenos y neuroprotectores .
Comparación Con Compuestos Similares
La sakuranetina es estructuralmente similar a otras flavanonas metoxiladas, como la naringenina y el eriodictiol. Es única debido a su específico patrón de sustitución 7-metoxi y su función como fitoalexina en el arroz. Compuestos similares incluyen:
Naringenina: Precursor de la sakuranetina, conocido por sus propiedades antioxidantes y antiinflamatorias.
Eriodictiol: Otra flavanona metoxilada con actividades biológicas similares pero con diferentes patrones de sustitución.
Hesperetina: Una flavanona que se encuentra en los cítricos con propiedades antioxidantes y antiinflamatorias
La combinación única de actividades biológicas de la sakuranetina y su función como fitoalexina la convierten en un compuesto de gran interés en la investigación científica y las aplicaciones industriales.
Propiedades
IUPAC Name |
(2S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-11-6-12(18)16-13(19)8-14(21-15(16)7-11)9-2-4-10(17)5-3-9/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOJDHGQRNZXQQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sakuranetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2957-21-3 | |
| Record name | Sakuranetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2957-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sakuranetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002957213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sakuranetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08517 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4',5-dihydroxy-7-methoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.073 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAKURANETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O38P61299 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sakuranetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 °C | |
| Record name | Sakuranetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B8019501.png)



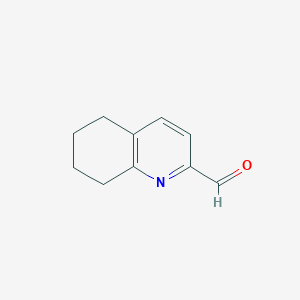

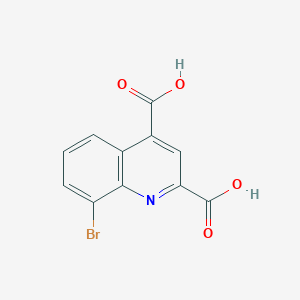
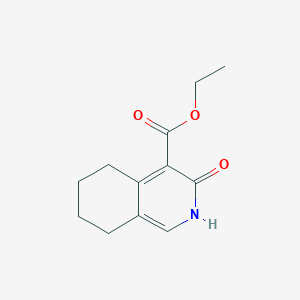
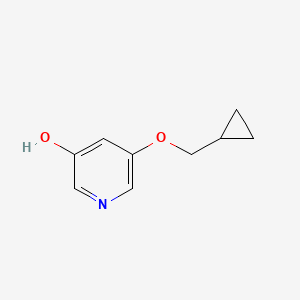
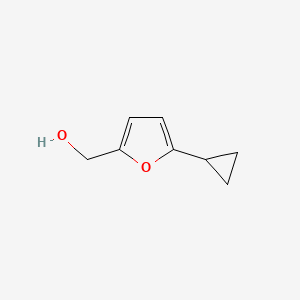
![[4-[5-[4-(Diaminomethyl)phenyl]-2-furyl]phenyl]methanediamine](/img/structure/B8019572.png)


